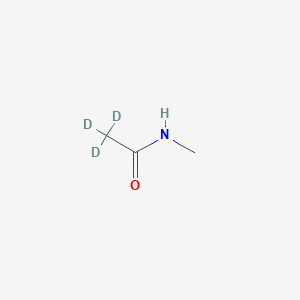
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone
Übersicht
Beschreibung
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone, also known as AIPCM, is a novel cyclic ketone compound that has been the subject of much scientific research in recent years. It has been found to have a variety of applications, ranging from medicinal to industrial.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Amino-1,2,4-triazoles as Raw Materials for Organic Synthesis :A review by Nazarov et al. (2021) emphasizes the industrial use of 3- and 4-amino-1,2,4-triazoles in fine organic synthesis. These compounds are utilized in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in synthesis and application highlights their importance in agriculture and medicine, including the production of antimicrobial drugs and cardiological treatments (Nazarov, V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).
Application of Metathesis Reactions :Kiss et al. (2018) reviewed the application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, crucial for drug research. The study presents various synthetic routes employing metathesis reactions to access alicyclic β-amino acids and their derivatives, underlining their significant impact in medicinal chemistry (Kiss, L., M. Kardos, C. Vass, & F. Fülöp, 2018).
Biomedical Sciences
Chlorogenic Acid's Pharmacological Potential :Naveed et al. (2018) discuss the wide range of therapeutic roles of Chlorogenic Acid (CGA), a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. This review calls for further research to optimize CGA's biological and pharmacological effects, highlighting its potential in treating various metabolic disorders and diseases (Naveed, M., et al., 2018).
Methanotrophs as a Resource :Strong et al. (2015) explore the biotechnological applications of methanotrophic bacteria, which can use methane as their sole carbon source. The review outlines potential applications in generating biopolymers, biofuels, and other valuable compounds, emphasizing the role of methanotrophs in adding value while utilizing methane, a greenhouse gas (Strong, P., S. Xie, & W. Clarke, 2015).
Antibacterial Activity
- 1,2,4-Triazole-Containing Hybrids Against Staphylococcus aureus :Li and Zhang (2021) provide an updated review on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. The study highlights the potential of these compounds to serve as novel anti-S. aureus agents, addressing the increasing concern over antibiotic-resistant strains (Li, J., & J. Zhang, 2021).
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)10-3-5-11(6-4-10)13(16)15-7-12(14)8-15/h9-12H,3-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXDRLFCWCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)


![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)



